1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H19NO3. It contains a cyclobutane ring, a carboxylic acid group, and a secondary amide group. This compound is notable for its unique structure, which includes a four-membered cyclobutane ring, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes under UV light or heat to form the four-membered ring.
Introduction of the Amide Group: The amide group can be introduced through the reaction of the cyclobutane derivative with 2,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Amines and other reduced forms of the compound
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical research.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclobutane ring provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-(2,3-dimethylbutanamido)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1,3-dicarboxylic acid: This compound has two carboxylic acid groups and lacks the amide group, making it less versatile in certain chemical reactions.
Cyclobutane-1-carboxylic acid: This compound has only one carboxylic acid group and no amide group, making it simpler in structure.
2,3-dimethylbutanamide: This compound lacks the cyclobutane ring and has a simpler linear structure.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a carboxylic acid group, and a secondary amide group, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
1515991-76-0 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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